KW-2449

Description

FLT3/ABL/Aurora Kinase Inhibitor KW-2449 is an orally available inhibitor of FMS-related tyrosine kinase 3 (FLT3, STK1, or FLK2), the tyrosine kinase ABL, and aurora kinases, with potential antineoplastic activity. Upon administration, FLT3/ABL/Aurora kinase inhibitor this compound specifically binds to and inhibits both wild-type and mutated forms of FLT3, ABL and aurora kinases, which both interferes with the activation of signal transduction pathways mediated by these kinases and reduces the proliferation of susceptible cancer cells. FLT3 and ABL kinases are upregulated in certain tumor cells and play important roles in tumor cell proliferation and metastasis. Aurora kinases, serine-threonine kinases overexpressed by a wide variety of cancer cell types, play essential roles in mitotic checkpoint control.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

has both multikinase inhibitory activity and antineoplastic activity; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

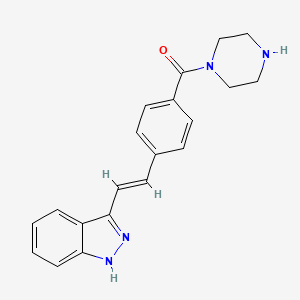

[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLKKYCXAOBSRM-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026046 | |

| Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841258-76-2, 1000669-72-6 | |

| Record name | KW-2449 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841258762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KW 2449 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000669726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KW-2449 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D9N67F58G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of KW-2449

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-2449 is a potent, orally bioavailable, multi-targeted kinase inhibitor that has demonstrated significant anti-leukemic activity. Developed by Kyowa Hakko Kirin, this small molecule inhibitor has been investigated for its efficacy in various hematological malignancies, particularly those driven by aberrant kinase signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and cellular consequences. The information presented is supported by a compilation of quantitative data from key preclinical studies and detailed experimental protocols.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its therapeutic effects by targeting several key kinases implicated in the pathogenesis of leukemia. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Abelson murine leukemia viral oncogene homolog 1 (ABL), and Aurora kinases.[1][2]

FLT3 Inhibition

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival. This compound potently inhibits both wild-type and mutated forms of FLT3.[1][2]

ABL Inhibition

This compound also demonstrates inhibitory activity against the ABL tyrosine kinase. This is significant in the context of chronic myeloid leukemia (CML), which is characterized by the BCR-ABL fusion protein. Notably, this compound is effective against the T315I mutation of BCR-ABL, a common mutation that confers resistance to first- and second-generation ABL kinase inhibitors like imatinib.

Aurora Kinase Inhibition

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is common in various cancers, including leukemia. By inhibiting Aurora kinases, this compound can disrupt cell division and induce apoptosis.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary kinase targets has been quantified in various preclinical studies. The following table summarizes the key IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

| Target Kinase/Cell Line | Parameter | Value (nM) | Reference |

| FLT3 (wild-type) | IC50 | 6.6 | [3] |

| FLT3-ITD | IC50 | 1.1 | N/A |

| FLT3-D835Y | IC50 | 1.1 | N/A |

| ABL | IC50 | 14 | [3] |

| ABL-T315I | IC50 | 4 | [3] |

| Aurora A | IC50 | 48 | N/A |

| Aurora B | IC50 | 27 | N/A |

| MOLM-13 (FLT3-ITD) | GI50 | 24 | N/A |

| MV4-11 (FLT3-ITD) | GI50 | 11 | N/A |

| K562 (BCR-ABL) | GI50 | 120 | N/A |

| Ba/F3-BCR-ABL-T315I | GI50 | 16 | N/A |

Signaling Pathway Modulation

The inhibition of its target kinases by this compound leads to the modulation of several downstream signaling pathways critical for leukemia cell survival and proliferation.

Inhibition of the FLT3-STAT5 Pathway

In leukemia cells harboring FLT3 mutations, the constitutive activation of FLT3 leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 (p-STAT5) translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation. This compound effectively inhibits the autophosphorylation of FLT3, leading to a dose-dependent decrease in the levels of p-STAT5.[3] This disruption of the FLT3-STAT5 signaling axis is a key mechanism of its anti-leukemic activity in FLT3-mutated AML.

References

KW-2449: A Technical Overview of a Multitargeted FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of KW-2449, a potent, orally available multikinase inhibitor. This compound has demonstrated significant activity against FMS-like tyrosine kinase 3 (FLT3), ABL kinase, and Aurora kinases, making it a compound of interest in the treatment of various leukemias, particularly those with FLT3 mutations or imatinib resistance.

Introduction

Activating mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis. This has made FLT3 an attractive therapeutic target. This compound emerged as a promising candidate from discovery efforts focused on identifying potent inhibitors of FLT3. Its broader activity against ABL and Aurora kinases suggests potential applications in imatinib-resistant chronic myeloid leukemia (CML) and other hematological malignancies.[1][2][3]

Mechanism of Action and Preclinical Activity

This compound exerts its antineoplastic effects by directly inhibiting the kinase activity of several key proteins involved in cancer cell proliferation and survival. Its primary targets include FLT3, ABL (including the T315I mutant), and Aurora kinases.[1][4][5]

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against its target kinases at nanomolar concentrations. The inhibitory activity of this compound appears unaffected by the presence of human plasma proteins like α1-acid glycoprotein.[2][6] It shows little effect on other kinases such as PDGFRβ, IGF-1R, and EGFR at concentrations up to 1 μM.[6]

| Target Kinase | IC50 (nM) |

| FLT3 | 6.6[4][5] |

| ABL | 14[4][5] |

| ABL (T315I mutant) | 4[4][5] |

| Aurora A | 48[4][5] |

| Aurora B | -[6] |

Cellular Activity

This compound exhibits potent growth-inhibitory effects on various leukemia cell lines, particularly those harboring FLT3 mutations.[5]

| Cell Line | FLT3 Status | GI50 (µM) |

| MOLM-13 | FLT3-ITD | 0.024[5] |

| MV4;11 | FLT3-ITD | 0.011[5] |

| 32D/FLT3-ITD | FLT3-ITD | 0.024[5] |

| 32D/FLT3-D835Y | FLT3-D835Y | 0.046[5] |

| 32D/wt-FLT3/FL | Wild-Type (FL-dependent) | 0.014[5] |

In cells with FLT3 mutations, this compound treatment leads to the downregulation of phosphorylated FLT3 and its downstream signaling mediator, STAT5. This inhibition of the FLT3/STAT5 pathway results in G1 phase cell cycle arrest and the induction of apoptosis.[2][4][6]

In leukemia cells with wild-type FLT3, this compound's mechanism involves the inhibition of Aurora kinases, leading to a reduction in phosphorylated histone H3, G2/M cell cycle arrest, and subsequent apoptosis.[2][4][6]

In Vivo Efficacy

Oral administration of this compound has demonstrated significant, dose-dependent tumor growth inhibition in xenograft models of FLT3-mutated leukemia.[2][6] In a study with SCID mice inoculated with MOLM-13 cells, treatment with 20 mg/kg of this compound twice daily resulted in complete tumor remission in all mice without significant weight loss.[7] Furthermore, this dosage led to a notable decrease in phosphorylated FLT3 and STAT5 in the tumors.[7] The compound has also shown to prolong survival in intravenous xenograft models.[7]

Signaling Pathways and Experimental Workflows

FLT3 Signaling and Inhibition by this compound

The following diagram illustrates the FLT3 signaling pathway and the point of inhibition by this compound. In leukemia cells with activating FLT3 mutations, the receptor is constitutively phosphorylated, leading to the activation of downstream pathways like STAT5, which promotes cell proliferation and survival. This compound directly inhibits this initial phosphorylation step.

Caption: FLT3 signaling pathway and this compound inhibition.

Experimental Workflow: Plasma Inhibitory Activity (PIA) Assay

The PIA assay is a crucial method for assessing the in vivo target inhibition of kinase inhibitors. The following diagram outlines the workflow for evaluating the effect of patient plasma on FLT3 phosphorylation in a model cell line.

Caption: Plasma Inhibitory Activity (PIA) assay workflow.

Experimental Protocols

Cell Lysis for Immunoblotting

This protocol is used to prepare cell extracts for analyzing protein phosphorylation levels.

-

Wash leukemia cells in phosphate-buffered saline (PBS).[6]

-

Lyse the cells by resuspending them in lysis buffer (20 mM Tris pH 7.4, 100 mM NaCl, 1% Igepal, 1 mM EDTA, 2 mM NaVO₄) supplemented with a complete protease inhibitor cocktail.[6]

-

Incubate the mixture for 30 minutes while rocking.[6]

-

Clarify the extract by centrifugation at 16,000 x g.[6]

-

Determine the protein concentration of the supernatant using a standard assay (e.g., Bio-Rad protein assay).[6]

-

The resulting whole-cell lysate is ready for subsequent analysis, such as immunoprecipitation or direct immunoblotting.[6]

Plasma Inhibitory Activity (PIA) Assay

This assay measures the biological activity of a drug in patient plasma.

-

Obtain whole blood from patients at specified time points (e.g., pre-dose, and 2, 8, and 12 hours post-dose).[8][9]

-

Separate the blood into plasma and cellular fractions.[8]

-

Culture MOLM-14 cells (or another suitable FLT3-mutant cell line) in RPMI with 10% fetal bovine serum.[8]

-

Incubate the MOLM-14 cells for one hour in the patient plasma collected at the different time points.[8]

-

Following incubation, lyse the cells and analyze for phospho-FLT3 and total FLT3 levels via immunoblotting.[8]

-

The degree of FLT3 inhibition is calculated as a percentage of the pre-dose baseline.[9]

Clinical Development and Pharmacokinetics

This compound has been evaluated in a Phase I clinical trial for patients with relapsed or refractory AML, myelodysplastic syndromes (MDS), CML, and acute lymphoblastic leukemia (ALL).[7][10]

Pharmacokinetics

-

Absorption and Metabolism: this compound is rapidly absorbed after oral administration and is converted to a major active metabolite, M1.[6][8] Preclinical studies indicate that this conversion is mediated by monoamine oxidase-B (MAO-B) and aldehyde oxidase.[6][8]

-

Half-Life: In a phase I study, the half-lives for this compound and its metabolite M1 were found to be short and not dose-related, ranging from 2.4 to 4.9 hours and 2.6 to 6.6 hours, respectively.[10]

-

Dosing and Target Inhibition: The clinical trial explored various dose levels, from 25 mg to 500 mg daily, administered twice daily (BID).[8][10] The PIA assay revealed that while near-complete inhibition of phosphorylated FLT3 and STAT5 was observed 2 hours post-dose at higher levels, this inhibition was transient and generally absent by 12 hours.[3][10] This suggests that the short half-life of the compound may limit sustained target inhibition with a BID dosing schedule.[3][9]

Clinical Observations

Transient reductions in peripheral blood and bone marrow blasts were observed in patients, indicating biological activity.[10] However, no complete or partial responses were reported in the initial phase I study.[10] The most common adverse events included nausea, vomiting, and fatigue.[10] The study concluded that alternative dosing schedules, such as three or four times daily, might be necessary to achieve the sustained target inhibition required for a more robust clinical response.[10]

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with significant preclinical activity against leukemia cells driven by FLT3 mutations or BCR-ABL. Its discovery and development have provided valuable insights into the therapeutic targeting of these pathways. While early clinical results have been modest, the pharmacodynamic studies have highlighted the critical importance of achieving sustained target inhibition for kinase inhibitors. The journey of this compound underscores the complexities of translating potent in vitro activity into clinical efficacy and provides important lessons for the future development of targeted cancer therapies.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. ashpublications.org [ashpublications.org]

- 8. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. ashpublications.org [ashpublications.org]

KW-2449: A Comprehensive Technical Guide to its Molecular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

KW-2449 is a potent, orally available, multi-targeted kinase inhibitor with significant anti-neoplastic activity, particularly in the context of hematological malignancies. This document provides an in-depth technical overview of this compound's primary molecular targets, its binding affinities, and the downstream cellular consequences of its inhibitory action. Detailed experimental methodologies are provided for the key assays used to characterize this compound, and its mechanisms of action are visualized through signaling pathway and experimental workflow diagrams.

Core Molecular Targets and Binding Affinity

This compound exhibits potent inhibitory activity against several key kinases implicated in cancer cell proliferation, survival, and resistance to therapy. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Abelson murine leukemia viral oncogene homolog 1 (ABL), and Aurora kinases. Notably, this compound is also effective against the T315I "gatekeeper" mutation of ABL, a common mechanism of resistance to imatinib. The compound also shows activity against Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3]

The inhibitory potency of this compound against its key targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target Kinase | IC50 (nM) | Mutant Form |

| FLT3 | 6.6 | Wild-Type |

| FLT3 | 1 | D835Y |

| ABL | 14 | Wild-Type |

| ABL | 4 | T315I |

| Aurora A | 48 | N/A |

| FGFR1 | 36 | N/A |

| Data compiled from multiple sources.[1][3] |

This compound has demonstrated limited activity against other kinases such as PDGFRβ, IGF-1R, and EGFR at concentrations up to 1 µM.[3]

Signaling Pathways and Mechanism of Action

The anti-leukemic effects of this compound are mediated through the inhibition of distinct signaling pathways, depending on the genetic context of the cancer cells.

In FLT3-mutated leukemia cells , this compound directly inhibits the constitutive autophosphorylation of the mutated FLT3 receptor.[4] This abrogates the downstream activation of the STAT5 signaling pathway, which is crucial for the proliferation and survival of these cells. The inhibition of this pathway leads to cell cycle arrest in the G1 phase and the induction of apoptosis.[1][2][5]

In leukemia cells with wild-type FLT3 , the mechanism of action shifts towards the inhibition of Aurora kinases. Aurora kinases are essential for proper mitotic progression.[6] By inhibiting these kinases, this compound disrupts the phosphorylation of key mitotic substrates, such as histone H3.[2] This leads to a failure of cytokinesis, resulting in cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

-

Serially dilute this compound in 100% DMSO to create a concentration range, followed by a further dilution in kinase buffer.

-

Prepare a solution of the purified target kinase (e.g., FLT3, ABL, Aurora A) in kinase buffer.

-

Prepare a solution of a suitable kinase substrate (e.g., a generic peptide substrate like Abltide for ABL or Kemptide for Aurora kinases) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO in kinase buffer).

-

Add the purified kinase solution to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the substrate/ATP solution.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

-

-

ADP Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of its downstream targets in whole cells.

-

Cell Culture and Treatment:

-

Culture leukemia cell lines (e.g., MOLM-13 for FLT3-ITD, RS4;11 for wild-type FLT3) in appropriate media.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet in a lysis buffer (e.g., 20 mM Tris pH 7.4, 100 mM NaCl, 1% Igepal, 1 mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., 2 mM NaVO₄, Complete protease inhibitor cocktail).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

-

-

Protein Quantification and Immunoprecipitation (if necessary):

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

For less abundant proteins like FLT3, immunoprecipitation may be required. Incubate a portion of the cell lysate with an anti-FLT3 antibody overnight, followed by incubation with protein A/G-sepharose beads to capture the immune complexes.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size on a polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FLT3, anti-phospho-STAT5) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose the membrane to X-ray film or a digital imager.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.

-

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation:

-

Treat cells with this compound for the desired time (e.g., 24, 48, or 72 hours).

-

Harvest and wash the cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Measure the fluorescence intensity of the PI, which is proportional to the DNA content of each cell.

-

Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content.

-

-

Data Analysis:

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay

This protocol uses Annexin V and propidium iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

-

Cell Treatment:

-

Treat cells with this compound for a specified time to induce apoptosis.

-

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently-labeled Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells promptly by flow cytometry.

-

Differentiate cell populations based on their fluorescence:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Conclusion

This compound is a multi-kinase inhibitor that potently targets key drivers of leukemogenesis, including FLT3, ABL (wild-type and T315I mutant), and Aurora kinases. Its mechanism of action is context-dependent, inducing G1 arrest and apoptosis in FLT3-mutated cells by inhibiting the FLT3-STAT5 pathway, and causing G2/M arrest and apoptosis in FLT3 wild-type cells through the inhibition of Aurora kinases. The comprehensive experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors in the drug development pipeline.

References

- 1. Lanthanide probes - Wikipedia [en.wikipedia.org]

- 2. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.co.uk [promega.co.uk]

- 4. promega.com [promega.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Activity of KW-2449 in Cancer Cells

This technical guide provides a comprehensive overview of the biological activity of the multi-kinase inhibitor this compound in cancer cells. The document details its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.

Introduction

This compound is an orally available, multi-targeted kinase inhibitor with potential antineoplastic activity.[1] It has shown significant efficacy in preclinical studies, particularly in hematological malignancies. This compound primarily targets FMS-related tyrosine kinase 3 (FLT3), ABL tyrosine kinase, and Aurora kinases.[1] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis, making it a key therapeutic target.[2] this compound also demonstrates activity against the T315I "gatekeeper" mutation of the BCR-ABL fusion protein, which confers resistance to imatinib in Chronic Myeloid Leukemia (CML).

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of its target proteins. This leads to the disruption of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.

-

In FLT3-Mutated Leukemia: In cancer cells harboring FLT3 mutations, such as internal tandem duplications (FLT3-ITD), this compound directly inhibits the constitutive autophosphorylation of the FLT3 receptor.[2] This, in turn, blocks the activation of downstream signaling molecules, most notably Signal Transducer and Activator of Transcription 5 (STAT5).[2] The inhibition of the FLT3/STAT5 signaling axis leads to G1 phase cell cycle arrest and the induction of apoptosis.

-

In FLT3 Wild-Type Leukemia: In leukemia cells with wild-type FLT3, the anti-proliferative effects of this compound are attributed to its inhibition of Aurora kinases. This results in a reduction of phosphorylated histone H3, a key substrate of Aurora B kinase, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3]

-

In Imatinib-Resistant Leukemia: this compound is also effective against imatinib-resistant leukemia, particularly those with the T315I mutation in BCR-ABL. It inhibits the kinase activity of the mutated BCR-ABL protein, leading to the downregulation of its signaling and the induction of apoptosis.

Quantitative Data Presentation

The following tables summarize the in vitro potency of this compound against various kinases and its growth-inhibitory effects on different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| FLT3 | 6.6 |

| FLT3 (D835Y) | 1 |

| ABL | 14 |

| ABL (T315I) | 4 |

| Aurora A | 48 |

| FGFR1 | 36 |

| JAK2 | 150 |

| SRC | 400 |

| PDGFRα | 1700 |

Data compiled from multiple sources.[4][5]

Table 2: In Vitro Growth Inhibitory Activity of this compound (GI50)

| Cell Line | Cancer Type | FLT3 Status | GI50 (µM) |

| MOLM-13 | AML | FLT3-ITD | 0.014 |

| MV4;11 | AML | FLT3-ITD | 0.011 |

| 32D-FLT3/ITD | Murine Pro-B | FLT3-ITD | 0.024 |

| 32D-FLT3/D835Y | Murine Pro-B | FLT3-D835Y | 0.046 |

| RS4;11 | ALL | FLT3 wild-type | 0.23 |

| K562 | CML | BCR-ABL | 0.27 |

Data compiled from multiple sources.[1][5]

Table 3: IC50 of this compound and its Metabolite M1 for FLT3 and STAT5 Phosphorylation in MOLM-14 Cells

| Compound | Condition | P-FLT3 IC50 (nM) | P-STAT5 IC50 (nM) |

| This compound | Culture Medium | 13.1 | Similar to P-FLT3 |

| M1 | Culture Medium | 40.9 | Similar to P-FLT3 |

| This compound | Human Plasma | 144 | Similar to P-FLT3 |

| M1 | Human Plasma | 522 | Similar to P-FLT3 |

Data from a pharmacodynamic study.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific kinase.

-

Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a stock solution of this compound in DMSO and create a serial dilution.

-

Reaction Setup : In a 384-well plate, add the kinase, a fluorescently labeled tracer (an ATP-competitive ligand), and an anti-tag antibody labeled with a FRET donor.

-

Compound Addition : Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubation : Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Data Acquisition : Read the plate on a microplate reader capable of detecting time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis : Calculate the emission ratio and plot the results against the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure to assess the effect of this compound on the viability of cancer cells.

-

Cell Seeding : Seed leukemia cells (e.g., MOLM-13) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.

-

Compound Treatment : The following day, add 100 µL of medium containing serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading : Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting viability against drug concentration.

Western Blotting for Phosphorylated Proteins

This method is used to detect the phosphorylation status of proteins like FLT3 and STAT5.

-

Cell Lysis : Treat cancer cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a solution of 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FLT3 or anti-phospho-STAT5) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

-

Cell Treatment and Harvesting : Treat cells with this compound for a specified duration, then harvest the cells by centrifugation.

-

Fixation : Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.

-

Washing : Centrifuge the fixed cells and wash twice with PBS.

-

Staining : Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation : Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.

-

Data Analysis : Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis using Annexin V and propidium iodide (PI) staining.

-

Cell Treatment and Collection : Treat cells with this compound, then collect both floating and adherent cells.

-

Washing : Wash the cells twice with cold PBS.

-

Resuspension : Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution : Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry : Analyze the cells by flow cytometry within one hour. Annexin V-FITC is detected in the green fluorescence channel, and PI is detected in the red fluorescence channel.

-

Data Analysis : Quantify the percentage of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

-

Cell Implantation : Subcutaneously inject a suspension of human leukemia cells (e.g., MOLM-13) into the flank of immunodeficient mice (e.g., SCID or NSG mice).

-

Tumor Growth : Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration : Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., twice daily for 14 days). The control group receives the vehicle.

-

Monitoring : Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot).

-

Data Analysis : Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

Caption: FLT3 signaling pathway and inhibition by this compound.

Experimental Workflow Diagrams

Caption: Workflow for a Kinase Inhibition Assay.

Caption: Workflow for a Cell Viability (MTT) Assay.

Caption: Workflow for Western Blotting.

Caption: Workflow for Cell Cycle Analysis.

Caption: Workflow for Apoptosis Assay.

Conclusion

This compound is a potent multi-kinase inhibitor with significant anti-leukemic activity in vitro and in vivo. Its dual targeting of FLT3 and Aurora kinases provides a mechanistic basis for its efficacy in both FLT3-mutated and wild-type leukemias. Furthermore, its activity against the imatinib-resistant T315I mutation in BCR-ABL highlights its potential in treating resistant CML. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the preclinical and clinical evaluation of this compound and other kinase inhibitors.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

The Effect of KW-2449 on STAT5 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KW-2449, a multi-kinase inhibitor, with a specific focus on its effect on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). The information presented is collated from preclinical studies and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's activity.

Core Mechanism of Action

This compound is a potent, orally available inhibitor of several kinases, including FMS-like tyrosine kinase 3 (FLT3), ABL, and Aurora kinases.[1][2] In the context of hematological malignancies, particularly Acute Myeloid Leukemia (AML) with FLT3 mutations, the primary mechanism of this compound's anti-leukemic activity is through the direct inhibition of constitutively activated FLT3.[3][4]

The downstream signaling cascade of FLT3 involves the activation of multiple pathways that promote cell proliferation and survival. One of the key downstream effectors is STAT5. The inhibition of FLT3 by this compound leads to a subsequent and dose-dependent reduction in the phosphorylation of STAT5 (P-STAT5).[5][6] This abrogation of STAT5 signaling is a critical event in the cellular response to this compound, leading to cell cycle arrest and apoptosis in susceptible leukemia cells.[3]

Quantitative Data Presentation

The inhibitory activity of this compound on the FLT3/STAT5 signaling axis has been quantified in preclinical studies. The following tables summarize the key in vitro efficacy data.

| Target | Cell Line | Parameter | Value (nM) | Experimental Condition |

| Phospho-FLT3 | Molm-14 | IC50 | 13.1 | In vitro cell culture with 10% FBS |

| Phospho-FLT3 | Molm-14 | IC50 | 144 | In human plasma |

Table 1: In vitro inhibitory activity of this compound on FLT3 phosphorylation.

While a specific IC50 value for the direct inhibition of STAT5 phosphorylation is not explicitly detailed in the reviewed literature, studies consistently demonstrate a dose-dependent reduction of P-STAT5 that correlates with the inhibition of P-FLT3.[5][6] The inhibition of STAT5 signaling in plasma shows similar results to that of P-FLT3 inhibition.

Signaling Pathway Diagram

The following diagram illustrates the established signaling pathway from FLT3 to STAT5 and the point of intervention for this compound.

Caption: FLT3-STAT5 signaling pathway and this compound inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature concerning the evaluation of this compound's effect on STAT5 phosphorylation.

In Vitro Inhibition of STAT5 Phosphorylation (Western Blot)

This protocol describes the determination of the dose-dependent inhibition of STAT5 phosphorylation in a leukemia cell line.

Caption: Experimental workflow for Western blot analysis.

Methodology:

-

Cell Culture: MOLM-13 or Molm-14 human leukemia cells, which harbor an FLT3-ITD mutation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Treatment: Cells are seeded at an appropriate density and treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 2-4 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry and Analysis: The intensity of the bands corresponding to p-STAT5 and total STAT5 is quantified using densitometry software. The ratio of p-STAT5 to total STAT5 is calculated for each concentration of this compound. The results are then plotted to generate a dose-response curve, from which the IC50 value can be determined using linear regression analysis.

In Vivo Pharmacodynamic Study

This protocol outlines a pharmacodynamic (PD) study to assess the in vivo inhibition of STAT5 phosphorylation in a tumor xenograft model.

Methodology:

-

Xenograft Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously inoculated with a human leukemia cell line expressing a constitutively active FLT3, such as MOLM-13.

-

Drug Administration: Once tumors are established, mice are treated with oral doses of this compound or a vehicle control.

-

Sample Collection: At various time points after drug administration, tumor tissue and/or peripheral blood samples are collected.

-

Protein Extraction: For tumor samples, the tissue is homogenized and lysed to extract total protein. For peripheral blood, leukemia cells are isolated before lysis.

-

Western Blot Analysis: The levels of p-STAT5 and total STAT5 in the collected samples are analyzed by Western blotting as described in the in vitro protocol.

-

Data Analysis: The extent and duration of p-STAT5 inhibition following this compound treatment are evaluated to understand the in vivo pharmacodynamics of the compound.

Conclusion

This compound effectively inhibits the phosphorylation of STAT5 in leukemia cells harboring activating FLT3 mutations. This inhibition is a direct consequence of its potent activity against the FLT3 kinase. The methodologies described provide a framework for the preclinical evaluation of this compound and similar compounds targeting the FLT3-STAT5 signaling axis. The quantitative data underscores the in vitro potency of this compound and its potential as a therapeutic agent in relevant hematological malignancies. Further investigation into the detailed pharmacokinetics and long-term efficacy in in vivo models is warranted to fully elucidate its clinical potential.

References

- 1. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. selleckchem.com [selleckchem.com]

The Role of KW-2449 in Aurora Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KW-2449 is a potent, orally bioavailable multi-kinase inhibitor demonstrating significant anti-leukemic activity. While widely recognized for its potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and ABL kinase, its role as an Aurora kinase inhibitor is a critical component of its mechanism of action, contributing to its efficacy in both FLT3-mutated and wild-type hematological malignancies. This technical guide provides an in-depth overview of the preclinical and clinical data surrounding this compound, with a specific focus on its Aurora kinase inhibitory function. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, present quantitative data from key studies, and visualize the complex signaling pathways it modulates.

Introduction

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division.[1] Their overexpression is a common feature in a wide variety of cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a significant multi-kinase inhibitor, targeting not only the frequently mutated FLT3 and the fusion protein BCR-ABL but also the Aurora kinase family.[2][3][4] This dual-targeting capability allows this compound to exert its anti-proliferative and pro-apoptotic effects through multiple, complementary pathways, offering a potential therapeutic advantage in the treatment of various leukemias.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the catalytic activity of several key kinases involved in cell proliferation and survival. Its multi-targeted nature allows it to overcome resistance mechanisms associated with single-target therapies.

Inhibition of Aurora Kinases

This compound effectively inhibits Aurora A and Aurora B kinases.[3] Inhibition of Aurora B kinase is particularly crucial for its anti-mitotic activity. This is evidenced by a reduction in the phosphorylation of histone H3, a key substrate of Aurora B, in cells treated with this compound.[3][5] This inhibition leads to defects in chromosome segregation, ultimately triggering G2/M cell cycle arrest and apoptosis in susceptible cancer cells.[2][3]

Inhibition of FLT3 and Downstream Signaling

In acute myeloid leukemia (AML) cells harboring FLT3 internal tandem duplication (ITD) mutations, this compound potently inhibits the constitutive activation of the FLT3 receptor tyrosine kinase.[2][3] This leads to the downregulation of its downstream signaling effector, STAT5, a key player in cell proliferation and survival.[3][5] The inhibition of the FLT3/STAT5 pathway results in G1 cell cycle arrest and the induction of apoptosis.[2][3]

Inhibition of ABL Kinase

This compound also demonstrates potent inhibitory activity against both wild-type and the T315I mutant of BCR-ABL, a key driver in chronic myeloid leukemia (CML).[2][4] This makes it a promising candidate for imatinib-resistant CML.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and anti-proliferative effects of this compound across various kinases and leukemia cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| FLT3 | 6.6[4][6] |

| FLT3 (D835Y) | 1[3] |

| ABL | 4[7] |

| ABL (T315I) | 4[3] |

| Aurora A | 48[4][6] |

| FGFR1 | 36[3] |

| JAK2 | 150[7] |

| SRC | 400[7] |

| PDGFRα | 1700[7] |

Table 2: Anti-proliferative Activity of this compound (GI50)

| Cell Line | FLT3 Status | GI50 (µM) |

| MOLM-13 | ITD | 0.014 - 0.024[4][6] |

| MV4;11 | ITD | 0.011[4][6] |

| 32D/FLT3-ITD | Transfected | 0.024[4][6] |

| 32D/FLT3-D835Y | Transfected | 0.046[4][6] |

| RS4;11 | Wild-Type | Not specified |

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.

Caption: Signaling pathway of this compound in FLT3-mutated leukemia cells.

Caption: Signaling pathway of this compound in FLT3-wild-type leukemia cells.

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against purified kinases like Aurora A, FLT3, and ABL.

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[8]

-

Dilute the recombinant kinase (e.g., Aurora A, FLT3, ABL) to the desired concentration in the kinase reaction buffer.

-

Prepare a solution of the appropriate peptide substrate (e.g., Kemptide for Aurora kinases, Abltide for ABL kinase) and ATP in the kinase reaction buffer.[2] The final ATP concentration is typically near the Km value for the specific kinase.

-

Prepare serial dilutions of this compound in DMSO and then further dilute in the kinase reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test inhibitor solution.

-

Add the diluted kinase solution to each well.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]

-

-

Detection:

-

Terminate the kinase reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).[8]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability (MTT) Assay

-

Cell Seeding:

-

Seed leukemia cells (e.g., MOLM-13, RS4;11) in a 96-well plate at a predetermined density.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[3]

-

-

MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

-

Immunoblot Analysis

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of FLT3, STAT5, and Histone H3.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

-

Cell Cycle Analysis

-

Cell Treatment and Fixation:

-

Treat cells with this compound for 24-72 hours.[3]

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

-

Flow Cytometry:

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis:

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

-

In Vivo Xenograft Model

-

Animal Model:

-

Use immunocompromised mice, such as NOD/SCID or BALB/c nude mice.[9]

-

-

Cell Implantation:

-

Subcutaneously inject a suspension of human leukemia cells (e.g., 1 x 10^7 MOLM-13 cells) into the flank of each mouse.[9]

-

-

Treatment:

-

Tumor Measurement:

-

Measure tumor volume using calipers at regular intervals.[9] Tumor volume can be calculated using the formula: (length × width²) / 2.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Clinical Studies

A phase 1 clinical trial (NCT00346632) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with relapsed or refractory AML, CML, and ALL.[5][10] The study revealed that while this compound could achieve transient inhibition of FLT3 in patients, sustained inhibition was challenging due to pharmacokinetic properties.[10] Dosing ranged from 25 mg to 500 mg per day.[10] The trial was discontinued before the primary endpoints were reached, as the dosing schedule was deemed unlikely to lead to sustained in vivo FLT3 inhibition.[10] Another phase 1 trial for a similar compound, APG-2449, in non-small-cell lung cancer has shown a favorable safety profile and preliminary efficacy.[11][12][13]

Conclusion

This compound is a promising multi-kinase inhibitor with a multifaceted mechanism of action that includes the potent inhibition of Aurora kinases. This activity, in conjunction with its effects on FLT3 and ABL, allows it to induce cell cycle arrest and apoptosis in a broad range of leukemia cells. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar multi-targeted kinase inhibitors. While early clinical development faced challenges, the preclinical data strongly support the continued investigation of this compound and its derivatives, potentially in combination with other agents or with optimized dosing strategies, for the treatment of hematological malignancies.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Aurora Kinase | c-Kit | FLT | Bcr-Abl | Src | TargetMol [targetmol.com]

- 8. promega.sg [promega.sg]

- 9. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]

- 10. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First-in-human phase I results of APG-2449, a novel FAK and third-generation ALK/ ROS1 tyrosine kinase inhibitor (TKI), in patients (pts) with second-generation TKI-resistant ALK/ROS1<sup>+</sup> non–small cell lung cancer (NSCLC) or mesothelioma. - ASCO [asco.org]

- 12. Safety, pharmacokinetic, pharmacodynamic, and efficacy properties of orally administered APG-2449 in patients with advanced ALK+ and ROS1+ non-small-cell lung cancer: a multicentre, open-label, single-arm phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety, pharmacokinetic, pharmacodynamic, and efficacy properties of orally administered APG-2449 in patients with advanced ALK + and ROS1 + non-small-cell lung cancer: a multicentre, open-label, single-arm phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

KW-2449 in FLT3-ITD positive acute myeloid leukemia

An In-Depth Technical Guide to KW-2449 in FLT3-ITD Positive Acute Myeloid Leukemia

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] The most common of these are internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival.[2][3] The presence of an FLT3-ITD mutation is a significant adverse prognostic factor, correlating with higher relapse rates and reduced overall survival.[1][4]

This compound is an orally available, multi-targeted kinase inhibitor developed to target malignancies driven by aberrant kinase signaling.[5] It demonstrates potent inhibitory activity against FLT3, as well as other kinases implicated in cancer, such as ABL and Aurora kinases.[5][6] This guide provides a comprehensive technical overview of the preclinical and clinical data for this compound in the context of FLT3-ITD positive AML.

Mechanism of Action

This compound functions as a direct inhibitor of the FLT3 kinase.[1][7] In AML cells with the FLT3-ITD mutation, the FLT3 receptor is constitutively phosphorylated and activated, leading to the downstream activation of critical pro-survival signaling pathways, including the STAT5, RAS/MAPK, and PI3K/Akt pathways.[2][3]

By binding to the ATP-binding pocket of the FLT3 kinase, this compound blocks its autophosphorylation.[1][8] This inhibition leads to the immediate downregulation of phosphorylated FLT3 (P-FLT3) and its key downstream effector, phosphorylated STAT5 (P-STAT5).[6][7][8] The cellular consequences of this signaling blockade include cell cycle arrest at the G1 phase and the induction of apoptosis.[6][7][9] this compound also exhibits inhibitory activity against Aurora kinases, which can contribute to its anti-leukemic effects in FLT3 wild-type cells by inducing G2/M arrest.[6][10]

Preclinical In Vitro Data

This compound has demonstrated potent activity against leukemia cell lines harboring FLT3 mutations. Its efficacy is measured by the half-maximal inhibitory concentration (IC50) for kinase activity and the half-maximal growth inhibitory concentration (GI50) for cell proliferation.

Kinase and Cellular Inhibitory Activity

This compound potently inhibits FLT3 kinase and the proliferation of FLT3-dependent cell lines. It is also active against other clinically relevant kinases. The major metabolite of this compound, M1, is 3.6-fold less potent than the parent compound in inhibiting phosphorylated FLT3.[1]

| Target / Cell Line | Assay Type | Value (nM) | Reference(s) |

| Kinase Inhibition | |||

| FLT3 | Kinase Assay (IC50) | 6.6 - 7.0 | [7][8][10] |

| ABL | Kinase Assay (IC50) | 14 | [9][10] |

| ABL (T315I mutant) | Kinase Assay (IC50) | 4 | [7][9][10] |

| Aurora A | Kinase Assay (IC50) | 48 | [8][9][10] |

| FGFR1 | Kinase Assay (IC50) | 36 | [8] |

| Phospho-FLT3 (Molm-14) | Cellular Assay (IC50) | 13.1 | [1] |

| Phospho-FLT3 (M1 metabolite) | Cellular Assay (IC50) | 40.9 | [1] |

| Cell Growth Inhibition | |||

| MOLM-13 (FLT3-ITD) | GI50 | 10 - 24 | [8][9] |

| MV4;11 (FLT3-ITD) | GI50 | 11 | [9] |

| 32D + FLT3-ITD | GI50 | < 50 | [8][9] |

| 32D + FLT3-D835Y | GI50 | < 50 | [8][9] |

| RS4;11 (FLT3-wt) | GI50 | 230 | [8] |

Activity in Primary AML Samples

This compound has shown dose-dependent cytotoxicity in primary leukemia samples from AML patients.[1][6] In one study, 5 out of 8 primary samples exhibited a cytotoxic response to the drug.[1] This confirms that the anti-leukemic activity observed in cell lines translates to patient-derived cells.

Impact of FLT3 Ligand (FL)

The efficacy of FLT3 inhibitors can be mitigated by the presence of the FLT3 ligand (FL), which can be elevated in patients following chemotherapy.[11] In vitro studies demonstrated that increasing concentrations of exogenous FL led to a rightward shift in the dose-response curve for this compound, requiring higher concentrations to achieve the same cytotoxic effect.[11]

| FL Concentration (pg/mL) | This compound IC50 in Molm-14 Cells (nM) | Reference |

| 0 | 28 | [11] |

| 100 | 62 | [11] |

| 250 | 85 | [11] |

| 500 | 114 | [11] |

Preclinical In Vivo Data

The in vivo efficacy of this compound was evaluated in mouse xenograft models using human FLT3-ITD positive AML cell lines.

Xenograft Model Efficacy

In SCID mice subcutaneously inoculated with MOLM-13 cells, oral administration of this compound resulted in significant, dose-dependent anti-tumor activity.[8]

| Animal Model | Treatment | Key Findings | Reference |

| SCID Mice with MOLM-13 Xenografts | This compound (2.5 - 20 mg/kg, oral, twice daily for 14 days) | Dose-dependent tumor growth inhibition. | [8] |

| This compound (20 mg/kg) | Complete tumor remission in all mice. | [8] | |

| Significant decrease in P-FLT3 and P-STAT5 in tumors 4-8 hours post-treatment. | [8] | ||

| Survival prolongation in intravenous xenograft models. | [8] |

These studies indicate that this compound can achieve sufficient concentrations in vivo to inhibit FLT3 signaling and produce a potent anti-leukemic effect with minimal toxicity, as evidenced by the lack of significant body weight loss.[8]

Clinical Trial Data

This compound was investigated in a Phase 1, open-label, dose-escalation study in patients with relapsed or refractory leukemias, including AML (NCT00346632).[1][12]

Pharmacodynamics and Clinical Response

The trial revealed that while this compound could inhibit FLT3 in patients, the effect was transient.[1][4] Significant inhibition of FLT3 phosphorylation (to less than 20% of baseline) was typically observed only at the 2-hour post-dose time point, with signaling recovering by 8 hours.[1] This short duration of target inhibition correlated with transient reductions in peripheral blast counts, but sustained clinical responses were limited.[1][13] Preclinical data suggest that a sustained reduction of FLT3 signaling to below 20% of baseline is necessary for significant cytotoxicity.[1][4]

Pharmacokinetics

Pharmacokinetic analysis showed that this compound is rapidly absorbed but is also quickly converted to its major metabolite, M1.[1][7] M1 is significantly less potent than the parent drug, and overall plasma levels of M1 were higher than this compound.[1] This rapid metabolism and the short duration of potent FLT3 inhibition are considered key reasons for the limited clinical success, pointing towards a pharmacokinetic rather than pharmacodynamic failure.[1][2]

Safety and Tolerability

The Phase 1 trial escalated through daily doses from 25 mg to 500 mg (administered twice daily).[1] Dose-limiting toxicities were observed, including Grade 3 atrial fibrillation at 100 mg daily and Grade 3 vomiting at 500 mg daily.[1]

Mechanisms of Resistance

The limited clinical efficacy of this compound and other early FLT3 inhibitors has highlighted several mechanisms of resistance.

-

Pharmacokinetic Failure : As seen with this compound, insufficient drug exposure and a short half-life can prevent sustained inhibition of the target kinase to the level required for cytotoxicity.[1][2] The rapid conversion to a less active metabolite is a primary example of this.[1]

-

FLT3 Ligand-Mediated Resistance : High plasma levels of FL can compete with and reduce the efficacy of FLT3 inhibitors.[11]

-

Upregulation of FLT3 Signaling : A "flare" effect, or a compensatory upregulation of FLT3 signaling, has been observed following the elimination of the inhibitor, potentially allowing leukemia cells to recover.[1]

-

Acquired On-Target Mutations : While not specifically detailed for this compound, other FLT3 inhibitors face resistance from secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as at residue D835, or the "gatekeeper" residue F691.[14][15][16]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of this compound on leukemia cells.

-

Cell Plating : Seed FLT3-ITD positive AML cells (e.g., Molm-14) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere or stabilize overnight.

-

Drug Treatment : Prepare serial dilutions of this compound in culture medium. Add the drug dilutions and a vehicle control (e.g., DMSO) to the wells.

-

Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[11]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine GI50 values.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect the inhibition of FLT3 and STAT5 phosphorylation.

-

Sample Preparation : Treat leukemia cells with various concentrations of this compound for a specified time (e.g., 1-4 hours). Harvest cells and lyse them on ice in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[17]

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Gel Electrophoresis : Denature protein samples in SDS-PAGE sample buffer and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.

-

Membrane Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[17]

-

Blocking : Block the membrane for at least 1 hour at room temperature in a blocking buffer, typically 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding.[17] (Note: Milk is often avoided for phospho-protein detection due to the presence of phosphoprotein casein).

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-FLT3, anti-phospho-STAT5) overnight at 4°C.

-

Washing and Secondary Antibody : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Analysis : To confirm equal protein loading and determine the extent of phosphorylation inhibition, the membrane can be stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) proteins (e.g., anti-FLT3, anti-STAT5).[18]

Conclusion

This compound is a potent multi-kinase inhibitor with strong preclinical activity against FLT3-ITD positive AML. It effectively inhibits FLT3 autophosphorylation and downstream signaling, leading to cell cycle arrest and apoptosis in both cell lines and primary patient samples.[6][8] In vivo studies confirmed its ability to induce tumor regression in xenograft models.[8] However, clinical development was hampered by a challenging pharmacokinetic profile, characterized by rapid conversion to a less potent metabolite, which resulted in only transient target inhibition in patients.[1] The experience with this compound underscores a critical lesson in the development of targeted therapies: achieving potent in vitro activity is insufficient without a pharmacokinetic profile that allows for sustained and adequate target inhibition in vivo.[1][4] While this compound itself did not advance to later-phase trials for AML, the data generated from its study provided valuable insights that have informed the development of next-generation FLT3 inhibitors with more favorable pharmacological properties.

References

- 1. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. ashpublications.org [ashpublications.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Evaluation of KW-2449 in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data for KW-2449, a potent multi-kinase inhibitor, in the context of hematological malignancies. This compound has demonstrated significant activity against key oncogenic drivers in various leukemias, including Fms-like tyrosine kinase 3 (FLT3), Abelson kinase (Abl), and Aurora kinases.

Core Mechanism of Action

This compound is a multi-targeted kinase inhibitor with a unique profile, showing potent activity against several tyrosine and serine/threonine kinases crucial for cancer cell proliferation and survival.[1][2] Its primary mechanisms in hematological malignancies are centered on the dual inhibition of FLT3 and Aurora kinases.[1][3]

-